sEH Inhibition vs. Key Analogs
FMICA exhibits potent inhibition of human recombinant soluble epoxide hydrolase (sEH) with an IC50 of 285.1 nM [1]. This activity provides a clear functional differentiation from other commonly available indole-2-carboxylic acid derivatives, such as 5-fluoroindole-2-carboxylic acid and 6-methoxyindole-2-carboxylic acid (MICA), which are not reported to possess this sEH inhibitory activity in the primary literature or public databases. This difference is likely due to the synergistic effect of both the 5-fluoro and 6-methoxy substituents.
| Evidence Dimension | sEH Inhibition (IC50) |
|---|---|
| Target Compound Data | 285.1 nM |
| Comparator Or Baseline | 5-Fluoroindole-2-carboxylic acid and 6-Methoxyindole-2-carboxylic acid (MICA) |
| Quantified Difference | Not applicable (activity for comparators not reported) |
| Conditions | Inhibition of human recombinant sEH expressed in baculovirus-infected Sf9 insect cells, using PHOME as substrate, preincubation for 1 min, measurement after 60 min by fluorescence |
Why This Matters
This data identifies FMICA as a specific, potent chemical probe for sEH, a validated drug target for inflammation and cardiovascular diseases, a utility absent in its closest structural analogs.
- [1] TargetMine. (n.d.). Compound Report for ChEMBL:CHEMBL5415175. View Source
